molecular formula C17H14BrN3O2 B2660947 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 923094-94-4

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2660947
CAS No.: 923094-94-4
M. Wt: 372.222
InChI Key: XMLGMFOEYKTTRU-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a dimethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated oxadiazole with a benzamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • N-(3,4-dimethylphenyl) 2-bromobenzamide

Uniqueness

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGMFOEYKTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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